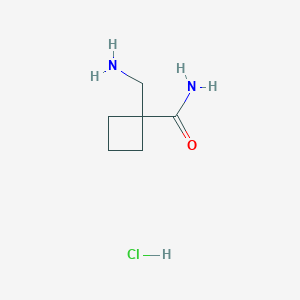
tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C9H18ClNO2. This compound is often used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl (3R)-pyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of anhydrous solvents and reagents to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and automated systems to ensure consistency and purity. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: Used in the synthesis of peptides and peptidomimetics.
Medicine: Investigated for its potential use in drug development and as an enzyme inhibitor.
Industry: Used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Mechanism of Action
The mechanism of action of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride involves its role as a catalyst and ligand in coordination chemistry. It binds to metal ions and facilitates electron transfer in redox reactions. The compound also acts as a Lewis acid, accepting electrons from other molecules and participating in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Tert-butyl (3R)-3-(morpholin-1-yl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structure and reactivity. It has a tert-butyl group that provides steric hindrance, making it less prone to certain side reactions. This compound is also highly stable and can be used in a wide range of reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid](/img/structure/B8233772.png)



![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)







![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)
